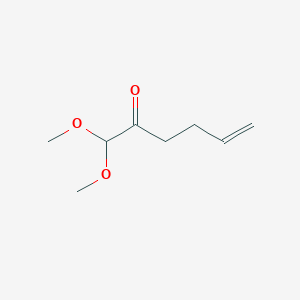
1,1-Dimethoxyhex-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxyhex-5-en-2-one is an organic compound with the molecular formula C8H14O3 It is a ketone with two methoxy groups attached to the first carbon and an alkene group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxyhex-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of hex-5-en-2-one with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the dimethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxyhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethoxyhex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its reactive functional groups.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxyhex-5-en-2-one involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity. The alkene group can undergo addition reactions, while the ketone group can participate in nucleophilic addition and other reactions.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for certain enzymes.
Receptors: Potential interactions with biological receptors, influencing cellular pathways.
Comparison with Similar Compounds
1,1-Dimethoxyhex-5-en-2-one can be compared with other similar compounds such as:
1,1-Dimethoxyhexane: Lacks the alkene group, making it less reactive in certain types of reactions.
Hex-5-en-2-one: Lacks the methoxy groups, affecting its solubility and reactivity.
1,1-Dimethoxy-2-propanone: A smaller molecule with similar functional groups but different reactivity due to its size and structure.
Properties
CAS No. |
62752-82-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1,1-dimethoxyhex-5-en-2-one |
InChI |
InChI=1S/C8H14O3/c1-4-5-6-7(9)8(10-2)11-3/h4,8H,1,5-6H2,2-3H3 |
InChI Key |
GSDINOVTPLXJRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


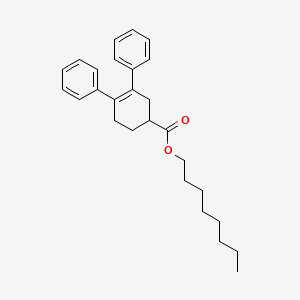

![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
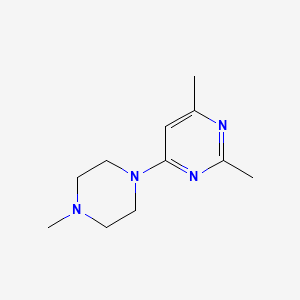
![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
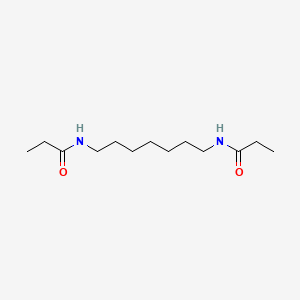
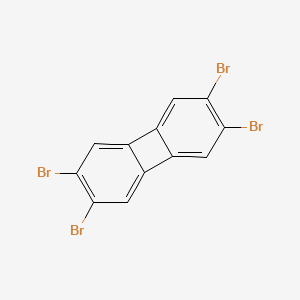
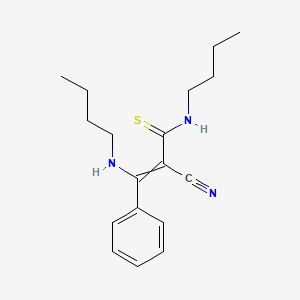
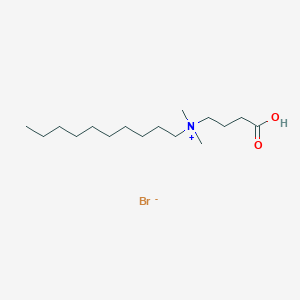

![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
